1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[2-(4-aminopyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-8-6-11-12(7-8)5-4-9(13)2-1-3-9/h6-7,13H,1-5,10H2 |
InChI Key |
XYHLYMAHDXNYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C=C(C=N2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a cyclization reaction, often involving a [2+2] cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is compared below with two analogs from the same chemical family, as documented in industrial catalogs .
Ethyl 4-(4-Amino-1H-pyrazol-1-yl)butanoate Hydrochloride (CAS 2304811-42-3)
- Structural Features: Shares the 4-amino-pyrazole group but replaces the cyclobutanol ring with a butanoate ester. The ethyl ester introduces a polarizable carbonyl group, contrasting with the hydroxyl group in the target compound.
- Physicochemical Implications: Solubility: The ester group may enhance lipophilicity compared to the hydroxyl group, favoring membrane permeability.
- Functional Differences: The longer butanoate chain (vs. ethyl chain in the target) could alter spatial orientation in binding pockets.
4,5-Dimethylisoxazol-3-amine (CAS 13999-39-8)
- Structural Features: Replaces the pyrazole with an isoxazole ring, which has different electronic properties (lower basicity due to oxygen’s electronegativity). Lacks the ethyl-cyclobutanol substituent, reducing steric complexity.
- Physicochemical Implications: Lipophilicity: Methyl groups on the isoxazole may increase hydrophobicity, enhancing passive diffusion. Hydrogen Bonding: The absence of a hydroxyl group reduces hydrogen-bond donor capacity compared to the target compound.
- Bioactivity Considerations :
- Isoxazole derivatives are common in antimicrobial and anti-inflammatory agents, suggesting divergent therapeutic applications relative to pyrazole-containing analogs.
Comparative Data Table
| Compound Name | CAS Number | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol | Not Available | Cyclobutanol + pyrazole | Hydroxyl, 4-amino-pyrazole | Enzyme inhibitors, receptor modulators |
| Ethyl 4-(4-Amino-1H-pyrazol-1-yl)butanoate Hydrochloride | 2304811-42-3 | Butanoate ester + pyrazole | Ester, 4-amino-pyrazole | Prodrug candidates, metabolic studies |
| 4,5-Dimethylisoxazol-3-amine | 13999-39-8 | Isoxazole | Methyl, amine | Antimicrobials, anti-inflammatory agents |
Research Findings and Limitations
- Structural Insights: The cyclobutanol ring in the target compound imposes steric constraints that may enhance target selectivity but reduce synthetic accessibility compared to linear analogs like the butanoate ester .
- Biological Relevance : Pyrazole-containing compounds often exhibit kinase inhibitory activity, whereas isoxazole derivatives are more commonly associated with anti-inflammatory pathways.
- Data Gaps : Direct comparative studies on these compounds are scarce. Most inferences are derived from structural analogies and fragment-based drug design principles.
Notes
- The comparisons emphasize structural and functional differences; experimental validation is required to confirm pharmacological profiles.
- Industrial catalogs (e.g., Wuhan Jingkanghen Bio-medical Technology Co.) provide foundational CAS and naming data but lack mechanistic details .
Biological Activity
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a cyclobutane ring with a 4-amino-1H-pyrazole moiety, suggesting a diverse range of interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is CHNO, with a molecular weight of approximately 210.24 g/mol. The structure can be represented as follows:
This compound features:
- A cyclobutane ring , which provides rigidity and unique reactivity.
- An amino group on the pyrazole, which may enhance its interaction with various biological targets.
Antiproliferative Effects
Research indicates that compounds similar to 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown moderate to potent activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 12.5 |
| Compound B | HT-1080 | 8.3 |
| Compound C | SGC-7901 | 15.0 |
These results suggest that the structural components of the pyrazole may contribute to the inhibition of cell proliferation through mechanisms such as tubulin polymerization disruption .
The proposed mechanisms for the biological activity of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, leading to altered cell function.
- Receptor Binding : Its structural features suggest potential binding to receptors that regulate cell growth and apoptosis.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including those structurally similar to our compound, for their effects on microtubule dynamics. The study found that certain derivatives could inhibit tubulin polymerization effectively, which is critical for cancer cell division .
Study Highlights:
- Objective : To assess the impact of pyrazole derivatives on cancer cell proliferation.
- Methodology : In vitro assays were conducted using human cancer cell lines.
- Findings : Compounds exhibited varying degrees of potency, with some showing significant inhibition of cell growth.
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol. Important areas for future investigation include:
- In vivo studies to assess pharmacokinetics and toxicity.
- Mechanistic studies to clarify how this compound interacts at the molecular level with its biological targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
